N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE

Catalog No.
S722091
CAS No.
117067-48-8
M.F
C20H16N4O
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE

CAS Number

117067-48-8

Product Name

N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE

IUPAC Name

N-[benzotriazol-1-yl(phenyl)methyl]benzamide

Molecular Formula

C20H16N4O

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C20H16N4O/c25-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-18-14-8-7-13-17(18)22-23-24/h1-14,19H,(H,21,25)

InChI Key

CRQZKAOOILSOOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3

Synonyms

N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE

Canonical SMILES

C1=CC=C(C=C1)C(NC(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3

Antioxidant and Antibacterial Activities

Industrial Applications

Specific Scientific Field: Industrial Chemistry

Summary of the Application: Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Methods of Application or Experimental Procedures: The specific methods of application in these industries vary widely and are often proprietary. They generally involve the use of these compounds as additives or catalysts .

Results or Outcomes: The use of these compounds in industry has led to improved product performance and efficiency .

Reactant for Chemical Reactions

Specific Scientific Field: Chemistry

Summary of the Application: Benzamide compounds, including “N-(1 H-BENZOTRIAZOL-1-YLPHENYLMETHYL)BENZAMIDE”, can be used as reactants for various chemical reactions .

Methods of Application or Experimental Procedures: The specific methods of application vary widely depending on the type of reaction. They generally involve the use of these compounds as reactants in a chemical reaction .

Results or Outcomes: The outcomes of these reactions can lead to the synthesis of new compounds, which can have various applications in different fields .

Synthesis of New Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: Benzamide compounds can be used in the synthesis of new organic compounds. These new compounds can have various applications in different fields .

Methods of Application or Experimental Procedures: The specific methods of application vary widely depending on the type of synthesis. They generally involve the use of these compounds as starting materials in a synthesis reaction .

Results or Outcomes: The outcomes of these synthesis reactions can lead to the production of new compounds, which can have various applications in different fields .

Reactant for Amidoalkylation Reactions

Summary of the Application: “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for amidoalkylation reactions .

Reactant for Dipolar Cycloaddition Reactions

Summary of the Application: “N-(1H-Benzotriazol-1-ylmethyl)benzamide” can be used as a reactant for dipolar cycloaddition reactions .

N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide is a compound characterized by its unique structure, which combines a benzotriazole moiety with a benzamide. Its molecular formula is C20H16N4OC_{20}H_{16}N_{4}O and it possesses significant chemical and biological properties. The compound features a benzotriazole ring, which is known for its applications in photostabilizers and UV absorbers, linked to a phenylmethyl group and an amide functional group. This structure contributes to its potential utility in various fields, including pharmaceuticals and materials science .

Typical of benzamide derivatives and benzotriazoles. Key reactions include:

  • Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attacks, allowing for the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.
  • Electrophilic Aromatic Substitution: The aromatic rings can engage in electrophilic substitution reactions, allowing for further functionalization of the compound .

N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide exhibits notable biological activity. Research has indicated that compounds with similar structures may possess antimicrobial, antifungal, and anti-inflammatory properties. The benzotriazole moiety is particularly recognized for its ability to enhance the biological activity of compounds due to its electron-withdrawing nature, which can stabilize reactive intermediates during biological processes .

The synthesis of N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide typically involves the following steps:

  • Formation of Benzotriazole: The initial step involves synthesizing the benzotriazole ring through the reaction of ortho-phenylenediamine with a suitable nitrating agent.
  • Alkylation: The benzotriazole is then alkylated with a phenylmethyl halide to introduce the phenylmethyl group.
  • Amidation: Finally, the resulting intermediate undergoes amidation with benzoyl chloride or an equivalent amide source to yield N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide .

N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide finds applications in various fields:

  • Pharmaceuticals: Due to its potential biological activities, it could be explored as a lead compound in drug development.
  • UV Stabilizers: The benzotriazole component is utilized in formulations that require UV protection, such as plastics and coatings.
  • Agricultural Chemicals: Compounds with similar structures are often investigated for their efficacy as fungicides or herbicides .

Studies on N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide have focused on its interactions with biological targets, particularly enzymes and receptors relevant in pharmacology. Interaction studies typically utilize techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within active sites of target proteins.
  • In Vitro Assays: To evaluate the biological activity against specific pathogens or cellular models.
  • Spectroscopic Methods: To analyze conformational changes upon binding to target molecules .

Several compounds share structural similarities with N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-(1H-Benzotriazol-1-yl)acetamideContains an acetamide instead of a benzamide groupPotentially different biological activity
2-Amino-N-benzoylbenzothiazoleContains a thiazole ringDifferent electronic properties
N-(1H-Benzotriazol-1-yl)methylamineMethylamine instead of phenylmethylMay exhibit different solubility
BenzoylbenzothiazoleLacks the benzotriazole moietyMore focused on anti-cancer properties

Each of these compounds exhibits distinct properties and potential applications, making N-(1 H-Benzotriazol-1-ylphenylmethyl)benzamide unique due to its combination of benzotriazole and amide functionalities, contributing to its diverse utility in chemical and biological contexts .

Benzotriazole derivatives exhibit broad-spectrum antiviral activity by targeting viral replication machinery. In a screen of 64 benzotriazole compounds, derivatives with [4-(benzotriazol-2-yl)phenoxy]alkanoic acid groups inhibited Coxsackie Virus B5 (CVB-5) and Respiratory Syncytial Virus (RSV) with nanomolar efficacy [2]. While N-(1H-benzotriazol-1-ylphenylmethyl)benzamide itself has not been directly tested, structural analogs suggest two primary mechanisms:

  • Viral Polymerase Inhibition: The benzotriazole nitrogen atoms chelate magnesium ions in viral RNA-dependent RNA polymerase active sites, disrupting nucleotide incorporation [2].
  • Envelope Protein Binding: Hydrophobic interactions between the phenylmethyl group and viral glycoproteins prevent host cell entry [2].

Compound 56, a CVB-5 inhibitor (EC~50~ = 0.15 µM), shares critical features with N-(1H-benzotriazol-1-ylphenylmethyl)benzamide, including the benzotriazole core and aromatic substituents [2].

Viral TargetMechanismEC~50~ (µM)Selectivity IndexSource
CVB-5RNA polymerase inhibition0.15100 [2]
RSVFusion protein interference128.3 [2]

Antimicrobial Potency Against Bacterial and Fungal Pathogens

The compound’s antimicrobial activity stems from membrane disruption and enzyme inhibition. Bulky hydrophobic groups, like the phenylmethyl moiety, enhance penetration into lipid bilayers [3].

Bacterial Activity

Against Bacillus subtilis and Escherichia coli, benzotriazole derivatives achieve minimum inhibitory concentrations (MICs) of 4–16 µg/mL, comparable to streptomycin [3]. The biphenyl-carbonitrile analog reduces Pseudomonas fluorescens biofilm formation by 78% at 10 µM [3].

Antifungal Activity

In Candida albicans, benzotriazoles inhibit lanosterol 14α-demethylase (CYP51), a key ergosterol biosynthesis enzyme. Molecular docking shows the benzamide carbonyl oxygen hydrogen-bonds with CYP51’s heme-coordinating cysteine [3].

PathogenMIC (µg/mL)Target EnzymeInhibition (%)
E. coli16Dihydrofolate reductase92
C. albicans8CYP5188

Anticancer Efficacy and Apoptosis Induction Pathways

While direct studies on N-(1H-benzotriazol-1-ylphenylmethyl)benzamide are lacking, related benzotriazoles induce apoptosis via mitochondrial pathways. In MCF-7 breast cancer cells, analogs upregulate Bax/Bcl-2 ratios by 4.2-fold, triggering cytochrome c release [4]. The benzamide group may stabilize interactions with Bcl-2’s BH3 domain, as seen in molecular dynamics simulations [4].

Cancer TypeApoptotic MarkerFold ChangeMechanism
Breast (MCF-7)Caspase-33.8Mitochondrial permeabilization
Leukemia (HL-60)PARP cleavage2.5DNA repair inhibition

Anthelmintic Activity and Parasite Inhibition Dynamics

Benzotriazole derivatives exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. At 50 µg/mL, N-benzenesulfonylbenzotriazole achieves 95% trypomastigote mortality within 24 hours by inhibiting trypanothione reductase, a key antioxidant enzyme [3]. The phenylmethyl group likely enhances blood-brain barrier penetration, enabling central nervous system parasite targeting [3].

Parasite StageMortality Rate (%)Target EnzymeIC~50~ (µM)
Epimastigotes64Trypanothione reductase25
Trypomastigotes95Superoxide dismutase12

Anti-inflammatory and Analgesic Properties

Current data on N-(1H-benzotriazol-1-ylphenylmethyl)benzamide’s anti-inflammatory effects remain limited. However, benzotriazole analogs reduce COX-2 expression by 67% in LPS-stimulated macrophages through NF-κB pathway inhibition [3]. The benzamide group may competitively bind arachidonic acid’s carboxylate site, as hypothesized via molecular modeling [3].

Inflammatory ModelCOX-2 Inhibition (%)NF-κB Activity (Fold)
Macrophage LPS670.33
Carrageenan edema580.41

XLogP3

3.8

Dates

Modify: 2023-08-15

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